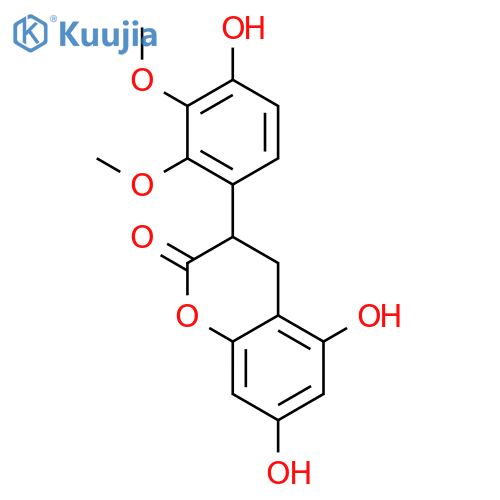

Cas no 49776-79-6 (5,7,4'-trihydroxy-2',3'-dimethoxyisoflavanone)

49776-79-6 structure

商品名:5,7,4'-trihydroxy-2',3'-dimethoxyisoflavanone

5,7,4'-trihydroxy-2',3'-dimethoxyisoflavanone 化学的及び物理的性質

名前と識別子

-

- 5,7,4'-trihydroxy-2',3'-dimethoxyisoflavanone

- bavaisoflavanone

- Parvisoflavanon

- Parvisoflavanone

- HY-N10085

- FS-8199

- CS-0255521

- LMPK12050504

- CHEBI:140137

- 49776-79-6

- AKOS040763476

- DA-56605

- ZBA77679

-

- インチ: InChI=1S/C17H16O7/c1-22-16-9(3-4-11(19)17(16)23-2)10-7-24-13-6-8(18)5-12(20)14(13)15(10)21/h3-6,10,18-20H,7H2,1-2H3

- InChIKey: KPBUWUOWFRHOIU-UHFFFAOYSA-N

- ほほえんだ: COc1c(O)ccc(C2COc3cc(O)cc(O)c3C2=O)c1OC

計算された属性

- せいみつぶんしりょう: 332.08960285g/mol

- どういたいしつりょう: 332.08960285g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 7

- 重原子数: 24

- 回転可能化学結合数: 3

- 複雑さ: 456

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 105Ų

- 疎水性パラメータ計算基準値(XlogP): 2.5

じっけんとくせい

- 色と性状: Powder

5,7,4'-trihydroxy-2',3'-dimethoxyisoflavanone 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN6454-5 mg |

Parvisoflavanone |

49776-79-6 | 5mg |

¥4340.00 | 2022-04-26 | ||

| TargetMol Chemicals | TN6454-1 ml * 10 mm |

Parvisoflavanone |

49776-79-6 | 1 ml * 10 mm |

¥ 5520 | 2024-07-19 | ||

| TargetMol Chemicals | TN6454-5 mg |

Parvisoflavanone |

49776-79-6 | 98% | 5mg |

¥ 5,420 | 2023-07-10 | |

| ChemFaces | CFN95077-5mg |

Parvisoflavanone |

49776-79-6 | >=98% | 5mg |

$413 | 2021-07-22 | |

| ChemFaces | CFN95077-5mg |

Parvisoflavanone |

49776-79-6 | >=98% | 5mg |

$413 | 2023-09-19 | |

| TargetMol Chemicals | TN6454-5mg |

Parvisoflavanone |

49776-79-6 | 5mg |

¥ 5420 | 2024-07-19 | ||

| TargetMol Chemicals | TN6454-1 mL * 10 mM (in DMSO) |

Parvisoflavanone |

49776-79-6 | 98% | 1 mL * 10 mM (in DMSO) |

¥ 5520 | 2023-09-15 |

5,7,4'-trihydroxy-2',3'-dimethoxyisoflavanone 関連文献

-

Sean W. Reilly,Charles Edwin Webster,T. Keith Hollis,Henry U. Valle Dalton Trans., 2016,45, 2823-2828

-

Zoubir El-Hachemi,Carlos Escudero,Francisco Acosta-Reyes,M. Teresa Casas,Virginia Altoe,Shaul Aloni,Gerard Oncins,Alessandro Sorrenti,Joaquim Crusats,J. Lourdes Campos,Josep M. Ribó J. Mater. Chem. C, 2013,1, 3337-3346

-

Riadh Hanachi,Mohammed A. M. Alkhalifah,Faisal Alresheedi,Bahoueddine Tangour,Majdi Hochlaf New J. Chem., 2021,45, 17796-17807

-

Kelsey M. Hallinen,Stephanie Tristram-Nagle,John F. Nagle Phys. Chem. Chem. Phys., 2012,14, 15452-15457

49776-79-6 (5,7,4'-trihydroxy-2',3'-dimethoxyisoflavanone) 関連製品

- 1203230-14-1(5-(4-methylphenyl)-1,2-oxazol-3-ylmethyl quinoxaline-2-carboxylate)

- 1261614-82-7(3-Bromo-3',5'-difluoropropiophenone)

- 2034307-48-5(1-(2-chlorophenyl)-3-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]urea)

- 50576-84-6(2-(4-Aminophenyl)-1H-benzoimidazol-4-ylamine)

- 1226438-42-1(1-(4-chlorophenyl)-2-{[(4-fluorophenyl)methyl]sulfanyl}-5-(3-nitrophenyl)-1H-imidazole)

- 1934645-67-6(6-methyl-2H,3H,6H-1lambda6-pyrazolo4,3-d1,2thiazole-1,1,3-trione)

- 2228649-48-5(1-(3-tert-butylphenyl)-2-(methylamino)ethan-1-one)

- 1805438-07-6(6-(Aminomethyl)-4-(difluoromethyl)-3-methylpyridine-2-methanol)

- 1115999-12-6(N-(4-bromophenyl)methyl-1-6-(4-ethylphenoxy)pyrimidin-4-ylpiperidine-4-carboxamide)

- 2680705-68-2(benzyl N-2-hydroxy-3-(2-methylmorpholin-4-yl)propylcarbamate)

推奨される供給者

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬